反式-甲基凯拉克酮

描述

Synthesis Analysis

The synthesis of compounds related to trans-Methylkhellactone involves intricate organic synthesis techniques aiming at constructing the characteristic lactone framework. For instance, an efficient synthesis route for trans-α-methylene-γ-butyrolactones starts from syn-homoallylic alcohols via intramolecular mesylate displacement reaction, facilitated by nearby ester groups under the influence of MsCl/Et3N conditions. This method showcases the strategic incorporation of functional groups to achieve the desired lactone structure (Park, Kim, & Kim, 2010).

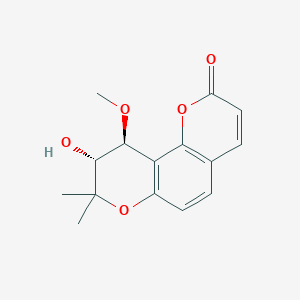

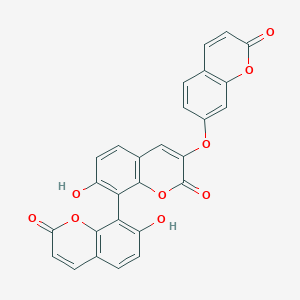

Molecular Structure Analysis

The molecular structure of trans-Methylkhellactone and its derivatives has been extensively studied through spectroscopic techniques and crystallography. A notable feature is the boat conformation of the heterocyclic ring, allowing for specific substituent positioning that influences the compound's reactivity and interactions. The determination of stereochemistry at critical centers is crucial for understanding the compound's biological functions (Bellesia et al., 1979).

Chemical Reactions and Properties

trans-Methylkhellactone participates in various chemical reactions, highlighting its reactivity and potential for functionalization. For example, its involvement in polar radical crossover cycloaddition reactions showcases its versatility in synthetic chemistry. Such reactions are pivotal for constructing γ-butyrolactones, a core structure in many natural products and pharmaceuticals (Zeller, Riener, & Nicewicz, 2014).

Physical Properties Analysis

The physical properties of trans-Methylkhellactone, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and are critical for its application in various fields of research and industry.

Chemical Properties Analysis

The chemical properties of trans-Methylkhellactone, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are central to its applications in synthesis and drug design. Its reactivity profile is influenced by the lactone moiety and the presence of methyl groups, which can undergo various organic transformations.

For more in-depth information and to explore the vast research conducted on related compounds and methodologies, the following references provide valuable insights into the synthesis, molecular and chemical properties of trans-Methylkhellactone and its analogs.

- (Park, Kim, & Kim, 2010)

- (Bellesia et al., 1979)

- (Zeller, Riener, & Nicewicz, 2014)

科学研究应用

抗HIV活性

反式-甲基凯拉克酮: 衍生物已被研究用于治疗HIV的潜力。这些化合物通过抑制病毒复制而表现出抗HIV特性。 这些衍生物的构效关系对于增强其对抗HIV的功效至关重要 .

逆转多药耐药性

在癌症治疗中,多药耐药是一个重大挑战。反式-甲基凯拉克酮 衍生物已被发现可以逆转P-糖蛋白介导的多药耐药性,这可以提高化疗药物的有效性 .

抗炎特性

反式-甲基凯拉克酮 的抗炎作用是另一个研究领域。 这些化合物可以调节炎症通路,有可能为慢性炎症性疾病带来新的治疗方法 .

药代动力学和代谢

了解反式-甲基凯拉克酮 的药代动力学和代谢特征对于药物开发至关重要。 研究表明,主要代谢途径包括水解、氧化、酰基迁移和葡萄糖醛酸化,这些途径由羧酸酯酶和细胞色素P450 3A等酶介导 .

天然产物合成

反式-甲基凯拉克酮: 也用于天然产物的合成。 反式还原和内炔烃反式氢金属化等方法学的进步扩大了这些化合物在创建复杂天然分子方面的应用 .

作用机制

Target of Action

Trans-Methylkhellactone is a derivative of khellactone . Khellactone derivatives have been widely studied due to their diverse biological properties, including anti-hypertensive and anti-HIV effects . .

Mode of Action

It is known that khellactone derivatives, including trans-methylkhellactone, can reverse p-glycoprotein (p-gp) mediated multidrug resistance . This suggests that trans-Methylkhellactone may interact with P-gp, a protein that pumps foreign substances out of cells, and inhibit its function, thereby increasing the effectiveness of other drugs.

Biochemical Pathways

Khellactone derivatives have been shown to have anti-hypertensive and anti-hiv effects , suggesting that they may affect pathways related to blood pressure regulation and viral replication.

Pharmacokinetics

It is known that khellactone derivatives undergo extensive metabolism, resulting in poor oral bioavailability . The primary metabolic pathways for these compounds include hydrolysis, oxidation, acyl migration, and glucuronidation . These metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A (CPY3A), and UDP-glucuronosyltransferases (UGTs) .

Result of Action

Given its potential anti-hypertensive and anti-hiv effects , it may lead to a decrease in blood pressure and a reduction in viral load in HIV-infected individuals.

Action Environment

It is known that the metabolic profiles of khellactone derivatives are influenced by factors such as polarity, the acyl groups substituted at certain positions, and the configuration of certain moieties .

属性

IUPAC Name |

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

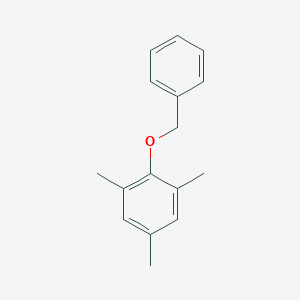

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

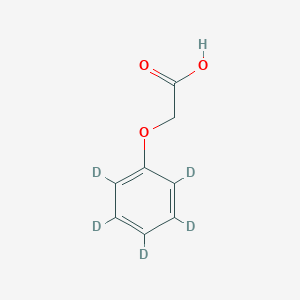

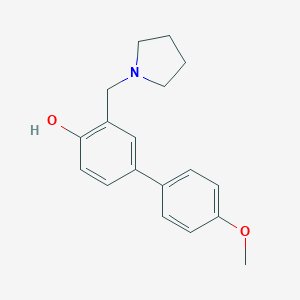

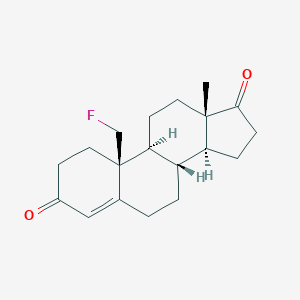

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)